molecular formula C5H9NO2 B1400731 N-Methoxycyclopropanecarboxamide CAS No. 93630-17-2

N-Methoxycyclopropanecarboxamide

Cat. No.: B1400731
CAS No.: 93630-17-2
M. Wt: 115.13 g/mol
InChI Key: ROYSUUHOZBPLBK-UHFFFAOYSA-N
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Description

N-Methoxycyclopropanecarboxamide is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

N-methoxy-2,2,3,3-tetramethylcyclopropane carboxamide (OM-TMCD) is a derivative of valproic acid, designed to enhance anticonvulsant potency while avoiding life-threatening side effects such as neural tube defects (NTDs) and hepatotoxicity. It has demonstrated a broad spectrum of anticonvulsant activity in various models, showing better potency than valproic acid in certain tests. OM-TMCD has high oral bioavailability and a beneficial pharmacokinetic profile, supporting further studies for its therapeutic potential in epilepsy treatment (Sobol et al., 2007).

Synthetic Utility in Organic Chemistry

N-Methoxy-N-methylamide, commonly known as Weinreb amide, has emerged as a versatile acylating agent and synthetic equivalent for aldehyde groups. Its applications extend from heterocyclic chemistry to total synthesis and large-scale industrial production by pharmaceutical companies. The Weinreb amide's synthetic utility, including its role in complex molecular constructions, underscores its significance in both academic and industrial chemistry (Balasubramaniam & Aidhen, 2008).

Gastrointestinal Actions

Metoclopramide, a compound containing the methoxyamino group, has been studied for its gastrointestinal actions. It stimulates gastric contractile activity and accelerates stomach emptying in various animal models, without significantly increasing gastric acid secretion. The action of metoclopramide involves the activation of intramural cholinergic neurons responsible for modifying gastric motility (Jacoby & Brodie, 1967).

Antiproliferative Activity

1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide, a molecule synthesized from N-methoxycyclopropanecarboxamide derivatives, exhibits significant antiproliferative activity against cancer cell lines. Its synthesis and crystal structure highlight its potential in cancer research and treatment (Lu et al., 2021).

Rhodium(III)-Catalyzed C-H Activation

N-Methoxyamides, such as this compound, are effective in rhodium(III)-catalyzed C-H activation processes. They serve as efficient amidation reagents, highlighting their importance in modern synthetic organic chemistry. This reaction showcases a broad substrate scope and good yields, demonstrating the versatility of N-methoxyamides in chemical syntheses (Zhou et al., 2019).

Properties

IUPAC Name

N-methoxycyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-8-6-5(7)4-2-3-4/h4H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYSUUHOZBPLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733984
Record name N-Methoxycyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93630-17-2
Record name N-Methoxycyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methoxycyclopropanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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